Apurinic Acid

DNA Damage Mutagenesis Translesion Synthesis

Apurinic Acid (CAS 11002-22-5), an apurinic/apyrimidinic (AP) site, is a DNA lesion generated by the spontaneous or enzymatic cleavage of the N-glycosidic bond between a purine base and the deoxyribose backbone. Defined as a hydrolysate of DNA from which purine bases have been removed, this naturally occurring lesion is a critical intermediate in DNA repair pathways.

Molecular Formula C8H9NO4
Molecular Weight 0
CAS No. 11002-22-5
Cat. No. B1174944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApurinic Acid
CAS11002-22-5
SynonymsApurinic Acid
Molecular FormulaC8H9NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apurinic Acid (CAS 11002-22-5): Defining the Natural Abasic DNA Lesion for Repair and Mutagenesis Studies


Apurinic Acid (CAS 11002-22-5), an apurinic/apyrimidinic (AP) site, is a DNA lesion generated by the spontaneous or enzymatic cleavage of the N-glycosidic bond between a purine base and the deoxyribose backbone. Defined as a hydrolysate of DNA from which purine bases have been removed, this naturally occurring lesion is a critical intermediate in DNA repair pathways [1][2]. It is a non-coding lesion that presents a potent block to DNA polymerases and is a source of both cytotoxic and mutagenic effects. While stable structural analogs are common in the literature, the genuine, chemically labile 2'-deoxyribose site (Apurinic Acid) possesses distinct and quantifiable properties that are essential for understanding and modulating biological processes with high fidelity [3].

Apurinic Acid vs. Synthetic Analogs: Why the Native Lesion is Non-Interchangeable in Critical Assays


Procurement of Apurinic Acid cannot be replaced by the purchase of a stable analog such as tetrahydrofuran (F) without risking significant data misinterpretation. The native 2'-deoxyribose lesion is defined by its intrinsic chemical lability and its dynamic, solution-state structural equilibrium [1]. Synthetic analogs like the tetrahydrofuran moiety lack this reactivity and adopt a fixed, single conformational state [2]. Consequently, their interactions with DNA repair enzymes (e.g., AP endonucleases, glycosylases) and replicative polymerases differ quantitatively from those of Apurinic Acid. The following evidence details these quantifiable divergences, demonstrating that the selection of the authentic Apurinic Acid is essential for experiments designed to faithfully replicate in vivo DNA damage and repair mechanisms [3].

Apurinic Acid: Quantitative Differentiation from Analogs in Structure, Stability, and Enzyme Processing


Differential Mutagenic Efficiency: Native Apurinic Acid (0.07) vs. Chemically Reduced Analogs (0.22-0.29) in E. coli

In E. coli, the intrinsic mutagenic potential of a native apurinic acid lesion is quantifiably lower than that of chemically altered derivatives. A simple, unmodified apurinic site induces a targeted transversion mutation with a defined probability, whereas reduced or modified forms exhibit significantly higher mutagenic efficiencies [1].

DNA Damage Mutagenesis Translesion Synthesis

Structural Conformation in Solution: Apurinic Acid (β-Hemiacetal) vs. Apyrimidinic Acid (α/β-Equilibrium) Determined by NMR

High-resolution solution-state NMR reveals that Apurinic Acid (an abasic site opposite a purine) adopts a specific, predominant conformation, unlike its counterpart Apyrimidinic Acid. This structural distinction at the lesion site has implications for recognition by DNA repair enzymes [1][2].

NMR Spectroscopy Structural Biology DNA Damage

Divergent Replication Outcomes: Native Apurinic Acid (AP) vs. Tetrahydrofuran Analog (F) in Uninduced E. coli

A side-by-side comparative analysis in E. coli demonstrates that the biological effects of the native Apurinic Acid (AP) lesion and its commonly used synthetic analog, tetrahydrofuran (F), are distinct under normal cellular conditions. The effects of individual polymerases on plasmids containing each lesion differ significantly [1].

DNA Replication Polymerase Bypass Comparative Toxicology

Inherent Chemical Lability: Native Apurinic Acid (t1/2 ~30-408 min) vs. Stable Tetrahydrofuran Analog

A defining characteristic of Apurinic Acid is its intrinsic chemical lability, which dictates experimental handling and interpretation. Unlike stable synthetic analogs, the native 2'-deoxyribose lesion undergoes spontaneous degradation, with half-lives that are context-dependent [1][2].

DNA Stability Experimental Design Abasic Site Chemistry

Enzyme Recognition: Native Apurinic Acid vs. Chemically Reduced AP Site as a High-Affinity Ligand for FPG Glycosylase

The native Apurinic Acid lesion is not a high-affinity binder for the E. coli Fpg protein. In stark contrast, a single modification—chemical reduction of the same apurinic site—transforms it into a potent, high-affinity ligand that strongly inhibits the enzyme's glycosylase activity [1].

DNA Repair Enzyme Kinetics Glycosylase Inhibition

Kinetic Parameter: Native Apurinic Acid as Substrate for Mouse Plasmacytoma AP Endonuclease (Km = 2.7 nM)

The kinetic efficiency of an AP endonuclease for its natural substrate, Apurinic Acid, is a critical benchmark. The apparent Michaelis constant (Km) for a purified mammalian AP endonuclease acting on DNA containing apurinic sites has been precisely quantified [1].

Enzyme Kinetics DNA Repair Endonuclease Assay

Apurinic Acid Applications: Validated Scenarios for DNA Repair, Mutagenesis, and Enzyme Kinetics


Establishing Baseline Mutagenic Potential of Natural DNA Lesions in Prokaryotic Systems

Researchers aiming to quantify the intrinsic mutagenicity of an abasic site in E. coli must use the native Apurinic Acid lesion as the definitive standard. Its mutagenic efficiency of 0.07 (transversion probability) provides the essential baseline against which the effects of chemical modifications or environmental stressors on DNA damage can be accurately measured [1]. Utilizing a more mutagenic analog (e.g., efficiency 0.22-0.29) would artificially inflate results and compromise the physiological relevance of the study [2]. [1][2]

High-Fidelity Structural and Mechanistic Studies of DNA Repair Enzyme Recognition

For investigations into the precise molecular mechanisms of DNA glycosylases or AP endonucleases, the native Apurinic Acid is the only appropriate substrate. As demonstrated with the Fpg glycosylase, the unmodified lesion is processed catalytically, whereas a chemically reduced analog acts as a potent inhibitor with a KD of 260 pM [1]. Studies of enzyme kinetics, such as determining the Km of 2.7 nM for a mouse plasmacytoma AP endonuclease, are only physiologically meaningful when performed on the authentic, dynamic 2'-deoxyribose lesion [2][3]. [1][2][3]

Differentiating DNA Polymerase Bypass Mechanisms Under Normal vs. SOS-Induced Conditions

Experiments designed to dissect the pathways of translesion synthesis (TLS) across abasic sites in E. coli must distinguish between normal and SOS-induced states. The native Apurinic Acid (AP) and the stable tetrahydrofuran analog (F) yield similar outcomes only when the SOS response is activated. In uninduced cells, their effects are distinct, reflecting the authentic biological complexity of replicating a chemically labile lesion versus a rigid analog [1]. This necessitates the use of Apurinic Acid for any study seeking to model replication fork encounters under non-stressed, physiological conditions. [1]

NMR-Based Structural Biology of Abasic Site Conformational Dynamics in Duplex DNA

When determining the high-resolution structure of a damaged DNA duplex by solution-state NMR, the choice of lesion is critical. Apurinic Acid yields a specific, predominant beta-hemiacetal conformation that is distinct from the equilibrium mixture of alpha and beta forms observed for Apyrimidinic Acid [1]. This structural specificity directly informs computational modeling of protein-DNA interactions and the interpretation of how subtle differences in the abasic site's local environment dictate downstream repair pathway choice. [1]

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